molecular formula C14H18ClNO4 B2913856 2-(4-chlorophenoxy)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acetamide CAS No. 1351644-82-0

2-(4-chlorophenoxy)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acetamide

Cat. No. B2913856
CAS RN: 1351644-82-0
M. Wt: 299.75
InChI Key: IPXAOXMJVFCNHX-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as PF-06282999 and belongs to the class of pyranopyridine derivatives.

Scientific Research Applications

Environmental Impact and Behavior

Research on chlorophenols, a group to which the specified compound is closely related, indicates significant environmental persistence and potential for toxicity. For instance, chlorophenols have been identified as precursors to dioxins in municipal solid waste incineration, suggesting a need for careful management of waste containing such compounds (Peng et al., 2016). Similarly, the aquatic toxicity of chlorophenols has been extensively documented, with effects on fish indicating oxidative stress and potential for bioaccumulation (Ge et al., 2017).

Biodegradation and Remediation Potential

The biodegradation of chlorophenols and their derivatives is of particular interest for reducing environmental impact. Studies have highlighted the role of microorganisms in the degradation of such compounds, offering potential pathways for remediation. For instance, the review by Magnoli et al. (2020) focuses on herbicides based on 2,4-D (a chlorophenoxyacetic acid derivative) and emphasizes the role of microbial processes in degrading these compounds in agricultural settings, potentially applicable to related compounds like "2-(4-chlorophenoxy)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acetamide" (Magnoli et al., 2020).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c15-11-1-3-12(4-2-11)20-9-13(17)16-10-14(18)5-7-19-8-6-14/h1-4,18H,5-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXAOXMJVFCNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)COC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acetamide

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